N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)-4-(三氟甲氧基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

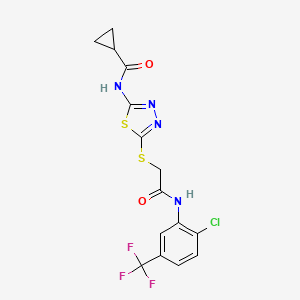

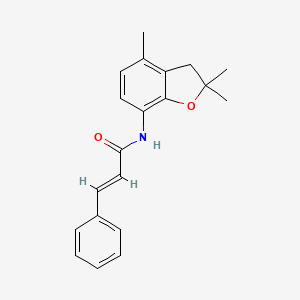

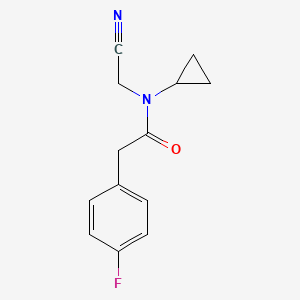

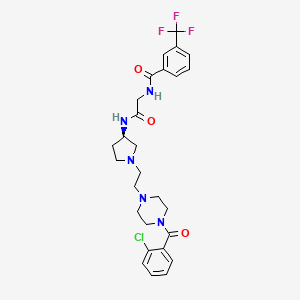

The compound contains several functional groups including a furan ring, a trifluoromethoxy group, and a benzenesulfonamide group . The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Furan is a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethoxy group attached to a benzene ring, and the benzenesulfonamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The trifluoromethoxy group is known to undergo trifluoromethylation of carbon-centered radical intermediates . Furan can undergo a variety of reactions, including polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The trifluoromethoxy group could potentially influence the compound’s reactivity and stability .科学研究应用

合成与化学反应性

与N-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)-4-(三氟甲氧基)苯磺酰胺相关的化合物因其合成和化学反应性而受到研究。例如,通过金(I)催化的级联反应合成高度取代的N-(呋喃-3-基亚甲基)苯磺酰胺,证明了呋喃和苯磺酰胺部分在复杂分子构建中的多功能性(王等人,2014)。此类方法丰富了合成具有潜在治疗或材料应用的新型分子的工具箱。

生物活性

寻找新型治疗剂已导致苯磺酰胺衍生物的生物活性评估。例如,已合成含有苯磺酰胺结构的塞来昔布衍生物,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗HCV活性(Küçükgüzel等人,2013)。这表明此类化合物在开发针对各种疾病的新型治疗剂方面具有潜力。

材料科学应用

在材料科学中,已探索具有呋喃环的化合物在制造高性能材料中的用途。对不对称取代呋喃三唑的研究讨论了具有潜在生物学特性的功能化呋喃三唑的合成,突出了呋喃衍生物在开发具有特定功能的材料中的作用(Sorba等人,1996)。

未来方向

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. Given the importance of the trifluoromethoxy group in pharmaceuticals, agrochemicals, and materials , and the presence of the furan ring , this compound could potentially have interesting applications in these areas.

作用机制

Target of Action

It’s worth noting that sulfonamide drugs, which share a similar structure, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

Based on the structural similarity to sulfonamides, it can be inferred that this compound might also act as a competitive inhibitor of dihydropteroate synthetase . By mimicking the natural substrate of the enzyme, it prevents the enzyme from catalyzing its normal reaction, thereby inhibiting the production of folate and ultimately bacterial growth .

Biochemical Pathways

If we consider the potential inhibition of dihydropteroate synthetase, this would affect the folate synthesis pathway in bacteria, leading to a disruption in dna synthesis and cell division .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH , which could potentially impact the bioavailability of the compound.

Result of Action

If it acts similarly to sulfonamides, the inhibition of dihydropteroate synthetase would lead to a decrease in folate production, disrupting dna synthesis and cell division in bacteria . This would result in the inhibition of bacterial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can impact the stability of boronic acids and their esters . At physiological pH, these compounds undergo accelerated hydrolysis , which could potentially affect the stability and efficacy of the compound in the body.

属性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO5S/c1-14(20,9-12-3-2-8-23-12)10-19-25(21,22)13-6-4-11(5-7-13)24-15(16,17)18/h2-8,19-20H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXVZSRTRDZGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429383.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)